2-[4-[(Z)-2-chloro-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylethenyl]phenoxy]-N,N-diethylethanamine oxide
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Overview
Description
2-[4-[(Z)-2-chloro-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylethenyl]phenoxy]-N,N-diethylethanamine oxide is a complex organic compound characterized by its unique structure, which includes a pentadeuteriophenyl group and a phenylethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(Z)-2-chloro-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylethenyl]phenoxy]-N,N-diethylethanamine oxide typically involves multiple steps:
Formation of the Pentadeuteriophenyl Group: The pentadeuteriophenyl group can be synthesized through the deuteration of benzene using deuterium gas under high pressure and temperature conditions.
Synthesis of the Phenylethenyl Group: The phenylethenyl group is formed through a Wittig reaction, where a phosphonium ylide reacts with a benzaldehyde derivative.
Coupling of the Two Groups: The pentadeuteriophenyl and phenylethenyl groups are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Formation of the Final Compound: The final step involves the reaction of the coupled product with N,N-diethylethanamine oxide under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[4-[(Z)-2-chloro-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylethenyl]phenoxy]-N,N-diethylethanamine oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[4-[(Z)-2-chloro-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylethenyl]phenoxy]-N,N-diethylethanamine oxide has several scientific research applications:
Chemistry: Used as a model compound in studying deuterium isotope effects and reaction mechanisms.
Biology: Investigated for its potential as a probe in studying biological pathways involving deuterium-labeled compounds.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-[(Z)-2-chloro-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylethenyl]phenoxy]-N,N-diethylethanamine oxide involves its interaction with specific molecular targets. The deuterium atoms in the pentadeuteriophenyl group can influence the compound’s metabolic stability and interaction with enzymes. The phenylethenyl group may interact with cellular receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[4-[(Z)-2-chloro-2-phenylethenyl]phenoxy]-N,N-diethylethanamine oxide: Lacks the deuterium atoms, which may result in different metabolic and biological properties.
2-[4-[(Z)-2-bromo-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylethenyl]phenoxy]-N,N-diethylethanamine oxide: Contains a bromo group instead of a chloro group, which can affect its reactivity and interactions.
Uniqueness
The presence of the pentadeuteriophenyl group in 2-[4-[(Z)-2-chloro-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylethenyl]phenoxy]-N,N-diethylethanamine oxide makes it unique compared to other similar compounds. This deuterium labeling can significantly influence the compound’s chemical and biological properties, making it a valuable tool in various research applications.
Properties
Molecular Formula |
C26H28ClNO2 |
---|---|
Molecular Weight |
427.0 g/mol |
IUPAC Name |
2-[4-[(Z)-2-chloro-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylethenyl]phenoxy]-N,N-diethylethanamine oxide |
InChI |
InChI=1S/C26H28ClNO2/c1-3-28(29,4-2)19-20-30-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23/h5-18H,3-4,19-20H2,1-2H3/b26-25-/i6D,9D,10D,13D,14D |
InChI Key |
PGHWCZITRQNIPM-CZZTZWMDSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])/C(=C(\C2=CC=CC=C2)/C3=CC=C(C=C3)OCC[N+](CC)(CC)[O-])/Cl)[2H])[2H] |
Canonical SMILES |
CC[N+](CC)(CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3)[O-] |
Origin of Product |
United States |
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